molecular formula C21H17ClN2O4S B5581613 2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-chlorobenzoate

2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-chlorobenzoate

Cat. No.: B5581613
M. Wt: 428.9 g/mol
InChI Key: YOBIFPZHGDSXOE-OEAKJJBVSA-N
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Description

2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-chlorobenzoate is a useful research compound. Its molecular formula is C21H17ClN2O4S and its molecular weight is 428.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.0597559 g/mol and the complexity rating of the compound is 663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of sulfone and sulfonyl-containing compounds are crucial for developing novel materials and molecules with potential applications in catalysis and as functional materials. For instance, the synthesis of sulfonate salts and complexes for catalytic uses demonstrates the utility of sulfonyl groups in organometallic chemistry. These compounds serve as intermediates for producing bis-chelate complexes with potential catalytic activities (Zábranský et al., 2018).

Potential Pesticidal Activity

Research into derivatives of phenyl tribromomethyl sulfone explores their potential as novel compounds with pesticidal activity. This highlights the significance of sulfone derivatives in developing new herbicides and fungicides, indicating the versatility of sulfonyl-containing compounds in agricultural applications (Borys et al., 2012).

Structural Analysis and Materials Science

X-ray investigations and density functional theory analysis of sulfur-containing compounds, including sulfonyl groups, provide insights into their structural properties and the intramolecular forces governing their conformations. Such studies are foundational for understanding the chemical behavior and potential applications of these compounds in materials science (Wolf, 2001).

Fluorescent Molecular Probes

The development of fluorescent solvatochromic dyes incorporating sulfonyl groups showcases the application of these compounds in creating sensitive fluorescent molecular probes. These probes can be utilized for studying various biological events and processes, demonstrating the intersection of organic synthesis and biochemistry (Diwu et al., 1997).

Photophysical Properties

Research into the photophysical properties of sulfone derivatives, such as their fluorescence upon UV irradiation, underscores the potential of these compounds in developing new materials for optoelectronics and sensing applications. Such studies highlight how modifications at the molecular level can significantly affect the properties and applications of the resulting compounds (Takagi et al., 2012).

Safety and Hazards

Specific safety and hazard information for this compound is not available in the search results. Sigma-Aldrich provides this product to researchers and does not collect analytical data for this product .

Properties

IUPAC Name

[2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4S/c1-15-6-12-19(13-7-15)29(26,27)24-23-14-17-4-2-3-5-20(17)28-21(25)16-8-10-18(22)11-9-16/h2-14,24H,1H3/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBIFPZHGDSXOE-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.